1-(3-Methoxyphenyl)ethanol

Description

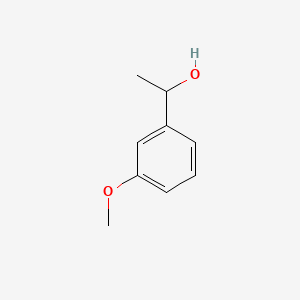

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025820 | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23308-82-9 | |

| Record name | (±)-1-(3-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23308-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023308829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23308-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Methoxy-alpha-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EQ14QXI2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl Ethanol

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing chiral molecules with a high degree of stereochemical purity. The following sections explore various enantioselective catalytic and biocatalytic strategies that can be employed for the synthesis of 1-(3-Methoxyphenyl)ethanol.

Enantioselective Catalytic Methods

Enantioselective catalysis utilizes chiral catalysts to stereoselectively transform a prochiral substrate into a chiral product. These methods are often characterized by high efficiency and selectivity, operating under mild reaction conditions.

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins. nih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand to direct the dihydroxylation to one face of the double bond. scripps.edu A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, allowing it to be used in substoichiometric amounts. researchgate.net

For the synthesis of a precursor to this compound, the starting material would be 3-vinylanisole. The Sharpless AD reaction would convert the vinyl group into a chiral 1,2-diol, specifically (R)- or (S)-1-(3-methoxyphenyl)ethane-1,2-diol, depending on the chiral ligand used (AD-mix-β or AD-mix-α, respectively). This diol can then be further transformed into the target alcohol through selective chemical modifications. The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide to the alkene, followed by hydrolysis to release the diol. nih.gov The choice of commercially available AD-mix formulations, which contain the catalyst, co-oxidant, and chiral ligand, simplifies the experimental procedure. researchgate.net High enantiomeric excesses, often exceeding 90%, are typically achieved with this method for a wide range of olefin substrates. scripps.edu

Table 1: Key Reagents in Sharpless Asymmetric Dihydroxylation

| Component | Function | Example |

|---|---|---|

| Catalyst | Osmium Tetroxide (OsO₄) | Forms the active catalytic species |

| Chiral Ligand | Cinchona Alkaloid Derivative | (DHQD)₂PHAL or (DHQ)₂PHAL |

| Co-oxidant | Regenerates the catalyst | K₃[Fe(CN)₆] or NMO |

| Substrate | Alkene | 3-Vinylanisole |

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of prochiral ketones to chiral secondary alcohols. mdpi.com This technique typically employs a hydrogen donor, such as 2-propanol or formic acid, in the presence of a transition metal catalyst coordinated to a chiral ligand. soton.ac.uk Ruthenium(II) complexes, particularly those with N-sulfonated diamine ligands or amino acid-derived ligands, have proven to be highly effective catalysts for this transformation. ias.ac.in

In the context of synthesizing this compound, the substrate is 3-methoxyacetophenone. Chiral ruthenium catalysts derived from the amino acid proline, specifically prolinamide ligands, can serve as effective chiral controllers. These catalysts facilitate the transfer of a hydride from the hydrogen donor to the carbonyl carbon of the ketone in a highly stereoselective manner. The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where both the metal center and the ligand participate in the hydrogen transfer step. mdpi.com Studies on various acetophenone (B1666503) derivatives have demonstrated that these ruthenium-catalyzed ATH reactions proceed with high conversions and excellent enantioselectivities, often exceeding 95% enantiomeric excess (ee). soton.ac.ukias.ac.in The catalyst system is typically prepared in situ from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral prolinamide ligand.

Table 2: Representative Results for Ruthenium-Catalyzed ATH of Acetophenone Derivatives

| Substrate | Catalyst System | Hydrogen Donor | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Acetophenone | Ru(II)/TsDPEN | Formic Acid/Triethylamine | >95 | >97 (S) |

| 4-Chloroacetophenone | Ru(II)/TsDPEN | Formic Acid/Triethylamine | >95 | >98 (S) |

The use of earth-abundant and low-cost metals like iron in catalysis is a growing area of interest. researchgate.net Iron-catalyzed asymmetric hydrosilylation of ketones offers a sustainable alternative to methods employing precious metals like ruthenium or rhodium. rsc.org This reaction involves the addition of a silicon hydride (silane) across the carbonyl double bond, followed by hydrolysis to yield the corresponding alcohol. scispace.com

For the synthesis of this compound, 3-methoxyacetophenone is reacted with a hydrosilane, such as diphenylsilane (B1312307) or polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a chiral iron complex. rsc.org Recent research has shown that iron(II) complexes bearing chiral iminopyridine-oxazoline (IPO) ligands are highly effective catalysts for this transformation. These catalysts have demonstrated excellent activity and high enantioselectivity (up to 93% ee) in the hydrosilylation of a variety of aryl ketones. rsc.org The steric and electronic properties of the chiral ligand are crucial for achieving high levels of stereocontrol. The reaction typically proceeds under mild conditions and with low catalyst loadings. researchgate.net

Biocatalytic Reductions

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are highly valued for their exceptional selectivity (chemo-, regio-, and stereo-), mild reaction conditions (aqueous media, ambient temperature, and pressure), and environmental compatibility.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. nih.gov This process requires a stoichiometric cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), which provides the hydride for the reduction. rsc.org For preparative-scale synthesis, an in situ cofactor regeneration system is employed, often using a sacrificial alcohol like 2-propanol and a corresponding dehydrogenase. nih.gov

The bioreduction of 3-methoxyacetophenone to this compound can be achieved with high enantioselectivity using a suitable ketoreductase. A wide range of KREDs are commercially available or can be obtained from various microorganisms, such as yeasts (e.g., Saccharomyces, Pichia) and bacteria (Lactobacillus, E. coli). ftb.com.hrrsc.orgsci-hub.se The stereochemical outcome of the reduction (either the (R)- or (S)-alcohol) is dependent on the specific enzyme used, as some enzymes follow Prelog's rule while others yield the anti-Prelog product. ftb.com.hr The electronic properties of substituents on the aromatic ring of acetophenones can influence the reaction rate, with electron-withdrawing groups often accelerating the reduction. rsc.orgsci-hub.se

Table 3: Biocatalytic Reduction of Substituted Acetophenones using various KREDs

| Substrate | Microorganism/Enzyme | Conversion (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | Lactobacillus reuteri | >99 | >99 | (R) |

| 3-Chloroacetophenone | KRED1-Pglu (Pichia glucozyma) | High | >99 | (S) |

| 4-Methoxyacetophenone | Saccharomyces cerevisiae | >95 | >99 | (S) |

Ketoreductase (KRED) Mediated Bioreduction of Acetophenones

Utilizing Candida albicans for Stereoinversion and Deracemization

A notable biocatalytic cascade process has been developed for the deracemization of racemic 1-arylethanols, including (±)-1-(3-Methoxyphenyl)ethanol, through stereoinversion. scielo.br This method utilizes immobilized cells of the wild-type yeast Candida albicans CCT 0776 in conjunction with a commercial ketoreductase. scielo.br The process is designed to produce the (R)-enantiomers of the alcohols in high substrate concentrations (above 100 mmol L-1). scielo.br

In this sequential oxidative and reductive process, Candida albicans selectively oxidizes the (S)-enantiomer of this compound to the corresponding ketone, 3-methoxyacetophenone. Subsequently, a ketoreductase reduces the ketone to the (R)-enantiomer of the alcohol. This stereoinversion effectively converts the racemic mixture into the desired (R)-enantiomer.

The application of this methodology to (±)-1-(3-Methoxyphenyl)ethanol resulted in the production of (R)-1-(3-Methoxyphenyl)ethanol with a 70% yield and an enantiomeric excess (ee) of 91% after a reaction time of 5 hours. scielo.br This deracemization strategy provides a highly efficient route to the enantiopure alcohol, overcoming the 50% theoretical yield limit of conventional kinetic resolutions.

Application of Lactobacillus paracasei BD87E6 for Enantioselective Reduction

The enantioselective reduction of 3-methoxyacetophenone to (R)-1-(3-Methoxyphenyl)ethanol has been successfully achieved using the biocatalyst Lactobacillus paracasei BD87E6. nih.gov In a screening of seven bacterial strains, Lactobacillus paracasei BD87E6 was identified as the most effective for the reduction of acetophenones to their corresponding alcohols. nih.gov

The reaction conditions were systematically optimized to enhance the enantioselectivity and conversion of the bioreduction. On a preparative scale, the asymmetric reduction of 3-methoxyacetophenone using this biocatalyst yielded (R)-1-(3-Methoxyphenyl)ethanol with a high yield of 92% and an excellent enantiomeric excess of 99%. nih.gov This whole-cell catalyzed reduction demonstrates a valuable and efficient method for preparing chiral aromatic alcohols of pharmaceutical interest. nih.gov

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Lactobacillus paracasei BD87E6 | 3-Methoxyacetophenone | (R)-1-(3-Methoxyphenyl)ethanol | 92 | 99 |

Bioreduction with Carbonyl Reductases (e.g., from Novosphingobium aromaticivorans)

Carbonyl reductases are a class of enzymes that catalyze the reduction of carbonyl compounds to their corresponding alcohols. While specific studies on the bioreduction of 3-methoxyacetophenone using carbonyl reductases from Novosphingobium aromaticivorans are not extensively detailed in the provided search results, the enzymatic activity of this bacterium on related aromatic ketones suggests its potential applicability.

Novosphingobium aromaticivorans is known to possess dehydrogenases that can reduce the Cα ketone of monoaromatic diketones. nih.gov This capability to act on aromatic carbonyl groups indicates that carbonyl reductases from this organism could be viable catalysts for the enantioselective reduction of 3-methoxyacetophenone. The successful application of these enzymes would depend on their substrate specificity and stereoselectivity towards this particular ketone. Further research and screening of carbonyl reductases from Novosphingobium aromaticivorans would be necessary to fully evaluate their efficacy in the synthesis of enantiopure this compound.

Whole-Cell Biocatalysis (e.g., Debaryomyces hansenii P1)

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of cofactors. The yeast strain Debaryomyces hansenii P1 has been identified as an effective whole-cell biocatalyst for the asymmetric reduction of substituted acetophenones. tandfonline.com

In a study screening fifteen yeast strains, Debaryomyces hansenii P1 demonstrated a significant ability for asymmetric reduction. tandfonline.com Under optimized conditions, this biocatalyst converted various substituted acetophenones into their corresponding optically active secondary alcohols with high conversion rates and enantiomeric excesses of up to 99%. tandfonline.com

Specifically, the preparative scale asymmetric bioreduction of 3-methoxyacetophenone using D. hansenii P1 yielded (R)-1-(3-methoxyphenyl)ethanol with an impressive 82% yield and an enantiomeric excess greater than 99%. tandfonline.com This demonstrates the industrial potential of Debaryomyces hansenii P1 for the production of enantiomerically pure chiral secondary alcohols. tandfonline.com

| Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Debaryomyces hansenii P1 | 3-Methoxyacetophenone | (R)-1-(3-methoxyphenyl)ethanol | 82 | >99 |

Enzyme Engineering for Improved Enantioselectivity and Yields

Enzyme engineering techniques, such as directed evolution and rational design, are pivotal in tailoring the properties of biocatalysts to meet the demands of industrial chemical synthesis. frontiersin.orgsemanticscholar.org These strategies can be employed to enhance the enantioselectivity, activity, and stability of enzymes used in the synthesis of this compound.

Rational design involves making specific modifications to an enzyme's structure based on a detailed understanding of its mechanism and active site. frontiersin.org For instance, site-directed mutagenesis can be used to alter amino acid residues in the substrate-binding pocket to favor the formation of one enantiomer over the other. Computational protein design can also be utilized to predict mutations that will lead to improved enantioselectivity. frontiersin.org

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. semanticscholar.org This involves generating a large library of enzyme variants through random mutagenesis and screening them for improved performance. While specific examples of enzyme engineering applied directly to the synthesis of this compound were not found in the provided search results, these established methodologies represent a promising avenue for optimizing the biocatalytic production of this chiral alcohol.

Diastereomeric Resolution via Salt Formation (e.g., Mandelic Acid)

Diastereomeric resolution is a classical and widely used method for separating enantiomers. libretexts.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by methods such as fractional crystallization. libretexts.org

For the resolution of racemic this compound, a chiral acid such as mandelic acid can be employed as the resolving agent. google.com The reaction of the racemic alcohol with an enantiomerically pure form of mandelic acid would result in the formation of two diastereomeric esters. Due to their different solubilities, one of the diastereomeric esters can be selectively crystallized from a suitable solvent.

After separation, the desired enantiomer of this compound can be recovered by hydrolysis of the corresponding diastereomeric ester. The success of this method relies on the efficient formation of diastereomeric salts that exhibit significant differences in solubility, allowing for effective separation. While the search results provide general principles of diastereomeric resolution using mandelic acid, specific experimental conditions and outcomes for the resolution of this compound were not detailed.

Classical Reduction Pathways

The synthesis of this compound can also be achieved through classical chemical reduction of the precursor ketone, 3-methoxyacetophenone. These methods typically involve the use of metal hydride reducing agents.

A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of 3-methoxyacetophenone with sodium borohydride in a protic solvent, such as methanol (B129727) or ethanol (B145695), yields racemic this compound. This method is generally high-yielding and straightforward to perform.

For enantioselective classical reduction, chiral reducing agents or catalysts are required. Asymmetric reduction can be achieved using chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane), or through catalytic hydrogenation with a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). These methods can provide high enantioselectivities, but often require more specialized and expensive reagents and stricter reaction conditions compared to biocatalytic methods.

Sodium Borohydride (NaBH₄) Reduction of 3'-Methoxyacetophenone (B145981) (Racemic Product)

The reduction of 3'-methoxyacetophenone using sodium borohydride (NaBH₄) is a widely utilized method for the synthesis of racemic this compound due to its high efficiency and operational simplicity. This method is particularly favored for its chemoselectivity, as NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups. researchgate.net

Detailed Research Findings:

In a typical procedure, 3'-methoxyacetophenone is dissolved in a protic solvent, most commonly methanol or ethanol. The reaction mixture is then cooled in an ice bath to manage the exothermic nature of the reaction. Sodium borohydride is added portion-wise to the solution with continuous stirring. The reaction is generally allowed to proceed for a few hours at room temperature to ensure complete conversion of the ketone.

Upon completion of the reaction, a work-up procedure is necessary to neutralize the excess borohydride and to isolate the product. This is typically achieved by the careful addition of a dilute acid, such as hydrochloric acid, which also hydrolyzes the borate (B1201080) ester intermediate to yield the final alcohol product. The product is then extracted from the aqueous layer using an organic solvent, dried, and the solvent is evaporated to afford the crude this compound.

Research has demonstrated that this method can achieve high yields. For instance, the synthesis of the enantiomerically pure (R)-1-(3-methoxyphenyl)ethanol, which follows the same reduction principle, has been reported with a yield of 98%. researchgate.net This indicates the high efficiency of the sodium borohydride reduction for this particular substrate.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a significantly more powerful reducing agent than sodium borohydride and is also employed for the synthesis of this compound from 3'-methoxyacetophenone. adichemistry.com Due to its high reactivity, LiAlH₄ can reduce a wider range of functional groups, and its use requires more stringent reaction conditions, specifically the use of anhydrous aprotic solvents and an inert atmosphere. ic.ac.uk

Detailed Research Findings:

The reduction is typically carried out in dry diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The 3'-methoxyacetophenone, dissolved in the same anhydrous solvent, is added dropwise to a stirred suspension of LiAlH₄, which is often cooled to 0°C to control the initial exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for a period to ensure the reaction goes to completion.

A critical step in the LiAlH₄ reduction is the work-up procedure, which must be performed cautiously to safely quench the excess reactive hydride and to decompose the aluminum complexes formed during the reaction. A common and effective method is the Fieser work-up, which involves the sequential and careful addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. organic-chemistry.org This procedure results in the formation of granular aluminum salts that can be easily removed by filtration, simplifying the isolation of the product.

Stereochemical Investigations and Control

Enantiomeric Excess (ee) Determination and Optimization

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in asymmetric synthesis, and various methods have been developed to optimize the production of 1-(3-Methoxyphenyl)ethanol with high enantiopurity.

Research has demonstrated successful strategies for achieving high ee for both the (R) and (S)-enantiomers. For instance, a biocatalytic cascade process using immobilized Candida albicans cells and a ketoreductase was developed for the deracemization of racemic this compound. This process yielded (R)-1-(3-Methoxyphenyl)ethanol with a 70% yield and an impressive 91% ee after 5 hours. scielo.br In another study, asymmetric synthesis resulted in the production of (S)-1-(3-Methoxyphenyl)ethanol with a remarkable 98.7% ee and a 96.6% yield. rsc.org

Optimization often involves screening different catalysts, reaction conditions, and biocatalytic systems to maximize the stereoselectivity of the transformation. The determination of the resulting ee is typically performed using chiral chromatography, as detailed in section 3.3.

Table 1: Optimization of Enantiomeric Excess for this compound

| Target Enantiomer | Method | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-1-(3-Methoxyphenyl)ethanol | Biocatalytic Deracemization | 70% | 91% scielo.br |

| (S)-1-(3-Methoxyphenyl)ethanol | Asymmetric Synthesis | 96.6% | 98.7% rsc.org |

| (R)-1-(3-Methoxyphenyl)ethanol | Asymmetric Transfer Hydrogenation | 98% | 64% rsc.org |

Techniques for Enantiomer Interconversion

Enantiomer interconversion, or deracemization, refers to the process of converting a racemic mixture into an enantiomerically pure or enriched product. This is a highly desirable process as it can theoretically achieve a 100% yield of the desired enantiomer from a racemate.

A key technique for the interconversion of this compound enantiomers is stereoinversion. scielo.br This has been effectively achieved through biocatalytic deracemization. One such process involves an oxidative kinetic resolution step followed by the reduction of the intermediate ketone. Specifically, wild-type yeast cells like Candida albicans can selectively oxidize one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone (3'-methoxyacetophenone). Subsequently, a ketoreductase (KRED) enzyme, which is stereoselective, reduces the ketone to the other enantiomer (the (R)-enantiomer). scielo.br This sequential oxidation-reduction cycle effectively converts the less desired enantiomer into the desired one, leading to a high enantiomeric excess of the target alcohol. scielo.br

Chiral Purity Analysis (e.g., Chiral HPLC, GC-FID)

Accurate determination of chiral purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) using chiral stationary phases (CSPs) are the most common and reliable methods for separating and quantifying the enantiomers of this compound.

Chiral HPLC: Chiral HPLC analysis involves passing the sample through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. For (R)-1-(3-Methoxyphenyl)ethanol, analysis has been performed using a Phenomenex Lux 5u Cellulose-4 column with a mobile phase of n-hexane/i-propanol (90/10) at a flow rate of 0.7 mL/min, with detection at 214 nm. rsc.org Under these conditions, the minor enantiomer had a retention time of 9.75 minutes, and the major enantiomer had a retention time of 10.21 minutes. rsc.org

Chiral GC-FID: In chiral gas chromatography, a capillary column coated with a chiral stationary phase is used. The enantiomers are separated based on their differential interactions with the CSP as they travel through the column. For this compound, enantiomeric excess has been determined by GC-FID using a Hydrodex®-β-3P chiral capillary column. scielo.br A specific temperature program was employed: an initial oven temperature of 120°C, ramped to 160°C at a rate of 0.4°C/min, then to 180°C at 5°C/min, and held for 5 minutes. scielo.br Using hydrogen as the carrier gas, the retention times were 91.86 minutes for the (S)-enantiomer and 93.08 minutes for the (R)-enantiomer. scielo.br Another method utilized a β-DEXTM120 chiral capillary column for the analysis of the (S)-isomer. rsc.org

Table 2: Chromatographic Methods for Chiral Purity Analysis of this compound

| Technique | Column | Mobile Phase / Carrier Gas | Conditions | Retention Time (minor/S) | Retention Time (major/R) |

|---|---|---|---|---|---|

| Chiral HPLC | Phenomenex Lux 5u Cellulose-4 | n-hexane/i-propanol (90/10) | Flow: 0.7 mL/min, λ = 214 nm | 9.75 min rsc.org | 10.21 min rsc.org |

| Chiral GC-FID | Hydrodex®-β-3P | Hydrogen | Temp Program: 120-180°C | 91.86 min scielo.br | 93.08 min scielo.br |

Optical Rotation Measurements for Stereoisomer Characterization

Optical rotation is a fundamental property of chiral molecules and serves as a key method for characterizing enantiomers. Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. The specific rotation ([α]) is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The optical rotation of this compound has been measured to distinguish its enantiomers.

The (S)-enantiomer has been reported to exhibit a specific rotation of [α]D²⁵ = -30.4° (c = 1.00 in CHCl₃). rsc.org

The (R)-enantiomer has been reported with a specific rotation of [α]D²⁰ = +29° (c = 1.0 in CHCl₃). scielo.br

The sign of the optical rotation (+ or -) indicates the direction in which the plane of polarized light is rotated (dextrorotatory or levorotatory), providing a definitive characterization of the specific stereoisomer. These measurements are crucial for confirming the absolute configuration of the synthesized or isolated enantiomer.

Organic Transformations and Reactivity Studies of 1 3 Methoxyphenyl Ethanol

Oxidation Reactions to 1-(3-Methoxyphenyl)ethanone

The oxidation of the secondary alcohol group in 1-(3-methoxyphenyl)ethanol to a ketone functionality yields 1-(3-methoxyphenyl)ethanone. This transformation is a fundamental process in organic synthesis, and various methods have been developed for the oxidation of benzylic alcohols. These methods often employ transition-metal catalysts in conjunction with an oxidizing agent. For instance, iron(III) complexes have been shown to be effective catalysts for the selective oxidation of primary and secondary alcohols to their corresponding carbonyl compounds using hydrogen peroxide as the oxidant. In such systems, benzylic secondary alcohols can be converted to their ketone derivatives with high yields.

Another approach involves the use of N-heterocycle-stabilized iodanes as reagents for the mild oxidation of activated alcohols like this compound. These methods can produce benzylic ketones in high yields without overoxidation. Green chemistry principles have also been applied to this transformation, utilizing hydrogen peroxide as a clean oxidant. For example, recyclable nanocatalysts have been employed for the selective oxidation of secondary benzylic alcohols to ketones with excellent selectivity.

| Oxidizing System | Product | Yield | Notes |

| Iron(III) complex / H₂O₂ | 1-(3-Methoxyphenyl)ethanone | Good to excellent | Selective for secondary benzylic alcohols. unimi.it |

| N-heterocycle-stabilized iodanes | 1-(3-Methoxyphenyl)ethanone | Up to 97% | Mild reaction conditions, avoids overoxidation. nih.gov |

| Recyclable nanocatalyst / H₂O₂ | 1-(3-Methoxyphenyl)ethanone | High | Environmentally friendly approach. mdpi.com |

Reduction Reactions to 1-(3-Methoxyphenyl)ethane

The complete reduction of the secondary alcohol in this compound to a methylene (B1212753) group results in the formation of 1-(3-methoxyphenyl)ethane. A common method to achieve this is through a two-step process involving initial oxidation to the ketone followed by a Clemmensen or Wolff-Kishner reduction. The Clemmensen reduction utilizes zinc amalgam and concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. wikipedia.orgbyjus.com This two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a classic strategy for the primary alkylation of arenes. wikipedia.org

Alternatively, strong reducing agents like lithium aluminum hydride (LiAlH₄) can be employed. While LiAlH₄ is highly effective in reducing aldehydes, ketones, carboxylic acids, and esters to alcohols, its use for the direct reduction of a secondary alcohol to an alkane is not its primary application. youtube.comlibretexts.orgadichemistry.com The more typical route for this transformation would be the conversion of the alcohol to a tosylate or halide, followed by reduction with a hydride reagent.

| Reduction Method | Intermediate | Product | Reagents |

| Clemmensen Reduction | 1-(3-Methoxyphenyl)ethanone | 1-(3-Methoxyphenyl)ethane | Zn(Hg), HCl wikipedia.orgbyjus.com |

| Wolff-Kishner Reduction | 1-(3-Methoxyphenyl)ethanone | 1-(3-Methoxyphenyl)ethane | H₂NNH₂, KOH |

Nucleophilic Aromatic Substitution on Methoxy (B1213986) Group

Direct nucleophilic aromatic substitution (SNAr) on the methoxy-substituted phenyl ring of this compound is generally challenging. The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. quora.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In the case of this compound, the methoxy group deactivates the ring towards nucleophilic attack. Therefore, to achieve substitution at the methoxy position, indirect methods are often necessary. One potential strategy involves the demethylation of the methoxy group to the corresponding phenol (B47542). This phenol can then be converted to a better leaving group, such as a triflate, which can subsequently undergo nucleophilic substitution.

Derivatization for Synthetic Utility

This compound is a valuable precursor for the synthesis of various chiral intermediates and complex molecules.

The chiral amine, (S)-1-(3-methoxyphenyl)ethylamine, is a key intermediate in the synthesis of pharmaceuticals. nih.gov While not directly synthesized from this compound in a single step, the alcohol plays a crucial role as a precursor. The synthesis typically involves the oxidation of this compound to 1-(3-methoxyphenyl)ethanone. This ketone then undergoes asymmetric reductive amination to produce the desired chiral amine. Various methods for this reductive amination have been developed, including the use of chiral auxiliaries or catalysts to achieve high enantiomeric excess. For example, a one-pot asymmetric reductive amination of prochiral ketones using a combination of Ti(OiPr)₄, Raney Ni, and H₂ in the presence of a chiral amine like (R)- or (S)-α-methylbenzylamine can provide the corresponding primary amines in high yield and enantiomeric excess after a subsequent hydrogenolysis step. researchgate.net

β-heterosubstituted alcohols, such as β-amino alcohols and β-azido alcohols, are important structural motifs in many biologically active compounds and serve as versatile synthetic building blocks. researchgate.netorganic-chemistry.orgchemrevlett.comorganic-chemistry.org The synthesis of these compounds can be approached through the derivatization of this compound. One common strategy involves the conversion of the alcohol to an epoxide, followed by regioselective ring-opening with a nucleophile. For instance, dehydration of this compound would yield 1-methoxy-3-vinylbenzene (B1583988) (3-vinylanisole). This styrene (B11656) derivative can then be epoxidized to form 2-(3-methoxyphenyl)oxirane. The subsequent ring-opening of this epoxide with an amine or an azide (B81097) source would furnish the corresponding β-amino alcohol or β-azido alcohol. organic-chemistry.org

| Intermediate | Nucleophile | Product |

| 2-(3-methoxyphenyl)oxirane | R₂NH | 1-(Alkylamino)-1-(3-methoxyphenyl)ethanol |

| 2-(3-methoxyphenyl)oxirane | NaN₃ | 1-Azido-1-(3-methoxyphenyl)ethanol |

The Henry or nitroaldol reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. wikipedia.org The product, (R)-2-Nitro-1-(3-methoxyphenyl)ethanol, can be synthesized via an asymmetric Henry reaction between 3-methoxybenzaldehyde (B106831) and nitromethane (B149229). This reaction can be catalyzed by various chiral catalysts to achieve high enantioselectivity. Biocatalytic approaches have also been developed for the asymmetric Henry reaction, with some enzyme systems showing good conversion and enantioselectivity. almacgroup.com For example, an R-selective hydroxy nitrile lyase has been reported to catalyze the reaction between 3-methoxybenzaldehyde and nitromethane, yielding the corresponding (R)-β-nitro alcohol. almacgroup.com These β-nitro alcohols are valuable synthetic intermediates that can be further transformed into other functional groups, such as β-amino alcohols, through the reduction of the nitro group. wikipedia.org

A study utilizing a chiral salen complex as a catalyst for the asymmetric nitroaldol reaction between various aldehydes and nitromethane reported the synthesis of (R)-2-Nitro-1-(3-methoxyphenyl)ethanol in 72% yield and 90% enantiomeric excess.

Advanced Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(3-Methoxyphenyl)ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the hydrogen atoms within the molecule. In a typical analysis using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following characteristic signals are observed: a doublet for the methyl protons (CH₃), a singlet for the hydroxyl proton (OH), a singlet for the methoxy (B1213986) protons (OCH₃), a quartet for the methine proton (CH), and a series of multiplets for the aromatic protons on the phenyl ring.

One study reported the following detailed ¹H NMR data: δ 1.49 (d, J = 6.4 Hz, 3H, CH₃), 2.0 (s, 1H, OH), 3.81 (s, 3H, OCH₃), 4.89 (q, J = 6.4 Hz, 1H, CH), 6.80–6.82 (m, 1H, Ar-H), 6.93–6.95 (m, 2H, Ar-H), 7.24–7.28 (m, 1H, Ar-H) ijariie.com. The coupling between the CH and CH₃ protons, evidenced by the quartet and doublet respectively with a coupling constant (J) of 6.4 Hz, confirms the ethyl group structure attached to the aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. Key resonances include signals for the methyl carbon, the methoxy carbon, the methine carbon, and the distinct carbons of the aromatic ring, including the ipso, ortho, meta, and para positions relative to the ethanol (B145695) substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 1.49 | Doublet (d) | 6.4 | 3H | -CH₃ |

| 2.0 | Singlet (s) | N/A | 1H | -OH |

| 3.81 | Singlet (s) | N/A | 3H | -OCH₃ |

| 4.89 | Quartet (q) | 6.4 | 1H | -CH(OH) |

| 6.80 - 7.28 | Multiplet (m) | N/A | 4H | Aromatic Protons |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to analyze the fragmentation pattern of this compound, which aids in confirming its structure. The compound has a molecular formula of C₉H₁₂O₂ and a molecular weight of approximately 152.19 g/mol chemspider.comnih.gov.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z ratio of 152. The fragmentation pattern is characteristic of a secondary benzylic alcohol. Key fragmentation pathways include:

Loss of a methyl group (-CH₃): Cleavage of the C-C bond adjacent to the oxygen results in a prominent peak at m/z 137 ([M-15]⁺). This fragment is a stable benzylic cation, often representing the base peak in the spectrum.

Loss of water (-H₂O): Dehydration of the alcohol can lead to a peak at m/z 134 ([M-18]⁺).

Formation of the methoxybenzyl cation: Cleavage can also generate fragments corresponding to the aromatic portion of the molecule.

| m/z Ratio | Proposed Fragment Ion | Description |

|---|---|---|

| 152 | [C₉H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₉O]⁺ | Loss of methyl group (-CH₃), often the base peak |

| 134 | [C₉H₁₀O]⁺ | Loss of water (-H₂O) |

| 109 | [C₇H₉O]⁺ | Fragment from cleavage of the ethyl group |

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene (B151609) ring. Aromatic systems exhibit characteristic absorption in the ultraviolet region due to π → π* electronic transitions. For a monosubstituted benzene ring, absorption typically occurs around 254 nm. The presence of substituents—the hydroxyl (-OH) and methoxy (-OCH₃) groups—alters the energy of these transitions, causing a shift in the maximum absorption wavelength (λ_max). These auxochromic groups, particularly the electron-donating methoxy group, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity), with expected absorption maxima in the 260-280 nm range.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding structure of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to specific vibrational modes. Experimental data reveals several key peaks:

A broad, strong absorption band around 3355 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is due to hydrogen bonding.

Multiple sharp bands in the 1574-1598 cm⁻¹ region, which are attributed to the C=C stretching vibrations within the aromatic ring.

A strong band at approximately 1477 cm⁻¹, corresponding to C-H bending vibrations.

A significant band around 1079 cm⁻¹, which is indicative of the C-O stretching vibration of the secondary alcohol ijariie.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The expected Raman spectrum would feature a strong signal for the aromatic ring breathing mode. Other characteristic peaks would include the symmetric stretching of the C-C-O skeleton (around 880 cm⁻¹) and C-O stretching (around 1050 cm⁻¹) researchgate.net.

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the molecule's geometry, electronic properties, and potential interactions.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of organic compounds. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the most stable three-dimensional conformation (structural optimization) dntb.gov.uaresearchgate.net. These calculations provide optimized bond lengths, bond angles, and dihedral angles that can be compared with data from crystallographic studies if available.

Furthermore, DFT is used to calculate theoretical vibrational frequencies. The computed IR and Raman spectra can be correlated with experimental spectra to provide a more definitive assignment of the observed vibrational bands ijariie.comdntb.gov.ua. This combined experimental and theoretical approach allows for a comprehensive vibrational analysis of the molecule.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein or enzyme. As a chiral secondary alcohol, this compound is a potential substrate for various enzymes, particularly alcohol dehydrogenases (ADHs) nih.gov.

Docking simulations can be performed to model the interaction of either the (R)- or (S)-enantiomer of this compound with the active site of an ADH. These simulations help to:

Predict the preferred binding orientation of the substrate.

Identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds with the hydroxyl group or engaging in hydrophobic interactions with the phenyl ring.

Calculate a theoretical binding affinity or docking score, which can suggest its potential as a substrate for enzymatic transformation researchgate.net.

Such studies are crucial for understanding the basis of enzyme stereoselectivity and for the rational design of biocatalytic processes involving this and similar compounds.

Machine Learning Models for Predicting Enantioselectivity

The prediction of enantioselectivity in chemical reactions is a significant challenge in synthetic chemistry, where even minor energy differences can lead to substantial variations in the enantiomeric excess of a product. Machine learning (ML) has emerged as a potent tool to navigate the complex relationships between a substrate's structure and the enantioselectivity of a reaction. These models are trained on extensive datasets of reactions to identify patterns that are not immediately obvious through traditional analysis.

Typically, the development of an ML model for predicting enantioselectivity involves several key stages. Initially, a large dataset of reactions with known enantiomeric outcomes is collected. For each reaction, a set of numerical representations, known as descriptors, are calculated for the substrate, catalyst, and reaction conditions. These descriptors can encode a wide range of chemical and geometric properties. Various ML algorithms, such as random forests, support vector machines, or neural networks, are then trained on this data to build a model capable of predicting the enantioselectivity for new, unseen substrates. nih.gov

While specific machine learning models developed exclusively for predicting the enantioselectivity of reactions involving this compound are not detailed in available research, the general applicability of these methods is well-established. researchgate.netresearchgate.netuni-muenchen.deajchem-a.com Such a model for this compound would likely incorporate descriptors that capture the electronic and steric influence of the methoxy group on the phenyl ring and the stereocenter at the ethanol moiety. The goal of these models is to accelerate the discovery of optimal catalysts and reaction conditions for achieving high enantioselectivity, thereby reducing the reliance on time-consuming trial-and-error experimentation. researchgate.netijnc.irulaval.ca

Transition State Modeling in Catalysis

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. Transition state (TS) modeling is a computational technique that provides detailed insights into the highest energy point along the reaction coordinate, which governs the reaction rate and stereochemical outcome. By calculating the structures and energies of the transition states for competing reaction pathways, chemists can predict which stereoisomer will be preferentially formed.

For a catalytic reaction involving this compound, TS modeling would focus on elucidating the interactions between the substrate and the catalyst at the transition state. This involves identifying the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that differentiate the transition states leading to the different enantiomers. The "distortion/interaction" analysis is one such method used to characterize transition states, which can guide strategies to improve enantioselectivity by either destabilizing the transition state of the minor pathway or stabilizing the transition state of the major pathway. nih.gov

Although specific transition state models for catalytic reactions of this compound are not readily found in the literature, the principles of this approach are widely applied in asymmetric catalysis. Such studies would provide a rational basis for the design of new catalysts with improved performance for this specific substrate.

NBO Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. This analysis provides a quantitative description of charge transfer and hyperconjugative interactions, which are crucial for understanding molecular stability and reactivity.

An NBO analysis of this compound would reveal the nature of the bonding and the extent of electron delocalization. Key insights would include the polarization of the C-O and O-H bonds in the ethanol side chain, and the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. The analysis quantifies these interactions in terms of stabilization energies, which indicate the strength of the delocalization. researchgate.netresearchgate.netuni-muenchen.dewisc.edu

Specifically for this compound, NBO analysis could elucidate the electronic effect of the meta-methoxy group on the phenyl ring and the benzylic alcohol moiety. While detailed NBO studies specifically for this compound are not prominent in published research, the methodology provides a framework for understanding its electronic structure.

Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | σ* (C7-H8) | Data not available |

| LP (O2) | σ* (C9-C10) | Data not available |

| π (C1-C6) | π* (C2-C3) | Data not available |

| π (C1-C6) | σ* (C7-O1) | Data not available |

| (Note: This table is illustrative of the type of data generated from an NBO analysis. Specific values for this compound require dedicated computational studies.) |

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Studies

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents. The HOMO is the site of nucleophilic attack, while the LUMO is the site of electrophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential. This map is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. acadpubl.eumalayajournal.org

For this compound, FMO analysis would identify the most likely sites for reaction. The MEP map would visualize the electron-rich regions, likely around the oxygen atoms of the hydroxyl and methoxy groups, and the electron-deficient areas. While specific FMO and MEP studies for this compound are not found in the surveyed literature, these computational tools are standard in the characterization of organic molecules.

Table 2: Predicted FMO and MEP Characteristics of this compound

| Parameter | Predicted Characteristic |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| MEP Negative Region | Expected around the oxygen atoms of the hydroxyl and methoxy groups. |

| MEP Positive Region | Expected around the hydroxyl hydrogen and aromatic protons. |

| (Note: The values and specific locations require dedicated computational studies for this compound.) |

Applications in Pharmaceutical Synthesis

Precursor to (S)-Rivastigmine for Alzheimer's Disease Treatment

A significant application of 1-(3-Methoxyphenyl)ethanol is its role as a key precursor in the synthesis of (S)-Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthesis of (S)-Rivastigmine often involves the stereoselective conversion of the alcohol functionality of this compound into the required amine.

Several synthetic strategies have been developed to achieve this transformation efficiently and with high enantiomeric purity. One common approach involves the asymmetric reduction of 3'-methoxyacetophenone (B145981) to produce (R)-1-(3-methoxyphenyl)ethanol, which is a suitable precursor for (S)-Rivastigmine scielo.br. Chemoenzymatic methods, utilizing enzymes such as ketoreductases or alcohol dehydrogenases, have proven to be particularly effective in producing the desired (R)-enantiomer with high enantiomeric excess (ee) scielo.br. For instance, the asymmetric reduction of 3-methoxy acetophenone (B1666503) using Lactobacillus paracasei has been shown to yield (R)-1-(3-methoxyphenyl) ethanol (B145695) with 92% yield and 99% ee scielo.br.

Once the chiral alcohol is obtained, it can be converted to the corresponding chiral amine, (S)-1-(3-methoxyphenyl)ethanamine, another crucial intermediate for (S)-Rivastigmine scielo.br. This conversion can be achieved through various chemical transformations, including stereoselective chlorination followed by amination scielo.br. The resulting amine is then further elaborated to introduce the carbamate side chain, completing the synthesis of (S)-Rivastigmine.

Table 1: Synthesis of (S)-Rivastigmine Precursor

| Precursor | Method | Product | Yield | Enantiomeric Excess (ee) |

| 3-Methoxyacetophenone | Asymmetric reduction with Lactobacillus paracasei | (R)-1-(3-Methoxyphenyl)ethanol | 92% | 99% |

| (R)-1-(3-Methoxyphenyl)ethanol | Stereoselective chlorination and amination | (S)-1-(3-Methoxyphenyl)ethanamine | High | High |

Intermediate in the Synthesis of (S)-Fluoxetine (Antidepressant)

While direct synthesis routes for (S)-Fluoxetine starting from this compound are less commonly documented in readily available literature, the structural motif of a chiral secondary alcohol is a key feature in many syntheses of this widely used antidepressant. Chiral secondary alcohols are important precursors for producing drugs with high enantiomeric purity, including the active (S)-enantiomer of Fluoxetine scielo.br.

The general strategy for synthesizing chiral pharmaceuticals like (S)-Fluoxetine often involves the preparation of a key chiral alcohol intermediate. This alcohol can then be subjected to a series of reactions, such as Mitsunobu reaction or other nucleophilic substitutions, to introduce the necessary side chains and functional groups. The synthesis of chiral alcohols is often achieved through the asymmetric reduction of a corresponding ketone, a process for which this compound serves as a structural analogue.

Role in the Production of Other Chiral Pharmaceuticals

The utility of this compound and its corresponding amine extends to the synthesis of other chiral pharmaceuticals. The enantiomerically pure amine, (1R)-(3-methoxyphenyl)ethan-1-amine, which can be synthesized from (R)-1-(3-methoxyphenyl)ethanol, is a key intermediate for the production of Tecalcet hydrochloride scielo.br. Tecalcet is an oral calcium receptor agonist used for the treatment of secondary hyperparathyroidism.

The synthesis of such chiral amines often relies on the resolution of racemic mixtures or, more efficiently, on the asymmetric synthesis starting from a chiral precursor like this compound. The ability to produce this building block with high enantiomeric purity is therefore critical for the industrial production of these therapeutic agents. The versatility of this chiral scaffold makes it a valuable component in the synthetic toolbox for medicinal chemists.

Research into Related Bioactive Compounds

While the primary documented applications of this compound in pharmaceuticals are as a precursor to established drugs like (S)-Rivastigmine, research into the biological activity of its derivatives and related compounds is an area of interest in medicinal chemistry. The core structure of a substituted phenylethanol can be found in various biologically active molecules.

Currently, specific and detailed research focusing on the synthesis and pharmacological evaluation of a broad range of bioactive compounds directly derived from this compound is not extensively reported in publicly available scientific literature. However, the general importance of chiral alcohols and amines as pharmacophores and key intermediates in drug discovery suggests that derivatives of this compound hold potential for the development of new therapeutic agents. Future research may explore modifications of the phenyl ring, the hydroxyl group, and the methyl group to generate novel compounds with a range of biological activities.

Biological Activity and Mechanistic Research Excluding Dosage/administration

Antioxidant Properties and Free Radical Scavenging Mechanisms

While specific studies detailing the antioxidant properties of 1-(3-Methoxyphenyl)ethanol are not extensively documented in current literature, its chemical structure as a methoxyphenol derivative suggests potential free radical scavenging capabilities. Phenolic compounds are well-known for their antioxidant activity, which is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to stabilize free radicals.

The antioxidant capacity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assay, and the oxygen radical absorbance capacity (ORAC) assay researchgate.net. These methods measure the ability of a compound to neutralize stable free radicals in vitro mdpi.come3s-conferences.orgnih.gov. For instance, the DPPH assay involves a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule, a reaction that can be monitored by the change in color and absorbance mdpi.come3s-conferences.org.

Although direct data for this compound is sparse, related methoxyphenol compounds have demonstrated significant antioxidant activity in such assays researchgate.net. The mechanism is believed to involve the transfer of a hydrogen atom from the phenolic hydroxyl group to the free radical, thus terminating the radical chain reaction. The presence of the methoxy (B1213986) group on the aromatic ring can further influence this activity by affecting the stability of the resulting phenoxyl radical. Further research is necessary to specifically quantify the antioxidant potential of this compound and elucidate its precise free radical scavenging mechanisms.

Antimicrobial Activity Studies

The potential of this compound as an antimicrobial agent has been an area of interest, though comprehensive studies are limited. Generally, phenolic compounds, including those with methoxy substitutions, are known to exhibit antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi nih.govscience.govresearchgate.net.

The mechanisms by which these compounds exert their antimicrobial effects are multifaceted. They can include the disruption of the microbial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. For example, some phenolic compounds can increase the permeability of the cell membrane, leading to the leakage of intracellular components and eventual cell death.

Studies on various ethanol (B145695) extracts containing phenolic compounds have demonstrated significant zones of inhibition against pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus researchgate.netplos.org. However, the specific efficacy and spectrum of activity for pure this compound against different microbial strains have yet to be thoroughly investigated. Future research, likely employing methods such as the disk-diffusion assay and determination of minimum inhibitory concentration (MIC), is needed to fully characterize its antimicrobial profile science.gov.

Enzymatic Substrate and Cofactor Interactions in Biochemical Assays

In the realm of biocatalysis, this compound and its precursor, 3-methoxyacetophenone, serve as important molecules for studying enzyme-substrate interactions. The stereoselective synthesis of chiral alcohols like this compound is often achieved through enzymatic reduction of the corresponding ketone .

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are employed to catalyze the asymmetric reduction of 3-methoxyacetophenone. This reaction is highly dependent on a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. The enzyme's active site, a specific three-dimensional chiral pocket, binds both the substrate (3-methoxyacetophenone) and the cofactor in a precise orientation, which dictates the stereochemistry of the resulting alcohol product .

Conversely, this compound can act as a substrate in enzymatic oxidation reactions. Through techniques like site-directed mutagenesis, enzymes can be engineered to selectively oxidize one enantiomer over the other. For instance, specific mutants of an enzyme have been shown to efficiently oxidize the (S)-enantiomer of a similar compound, (±)-1-(p-methoxyphenyl)-ethanol, leaving the (R)-enantiomer with high enantiomeric excess . This demonstrates that this compound can indeed be a substrate for enzymatic transformations, highlighting the intricate interactions between the compound and the enzyme's active site.

Mechanism in Inducing Chirality in Asymmetric Synthesis Products

This compound is a valuable chiral intermediate in the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. The primary method for synthesizing enantiomerically pure this compound is through the asymmetric reduction of its prochiral ketone precursor, 3-methoxyacetophenone .

The mechanism for inducing chirality hinges on the use of a chiral catalyst. These catalysts, often transition metal complexes with chiral ligands, create a chiral environment around the substrate. When the prochiral ketone binds to the catalyst, the chiral ligand directs the approach of the reducing agent (often from a hydrogen source like isopropanol) to one face of the ketone's carbonyl group over the other. This facial selectivity results in the preferential formation of one enantiomer of the alcohol.

For example, ruthenium complexes containing chiral ligands have been used effectively for the asymmetric transfer hydrogenation of 3-methoxyacetophenone in water, achieving high enantioselectivity. The precise structure of the chiral ligand is crucial in determining the stereochemical outcome of the reaction, as it governs the non-covalent interactions that stabilize the transition state leading to the desired product.

Effects on Cellular Metabolism and Enzyme Inhibition (e.g., Aldose Reductase)

The direct effects of this compound on cellular metabolism and its potential as an enzyme inhibitor are not well-established in the scientific literature. However, the broader class of compounds to which it belongs and its structural similarity to other biologically active molecules provide some context for potential interactions.

One area of interest for related compounds has been the inhibition of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes nih.gov. ALR2 is the first enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is linked to oxidative stress and the development of diabetic neuropathy, retinopathy, and nephropathy nih.govnih.gov. Inhibitors of aldose reductase are therefore of significant therapeutic interest. While numerous compounds have been investigated as ALR2 inhibitors, there is currently no specific data to indicate that this compound possesses this activity.

The general metabolic effects of ethanol are well-documented and include changes in the redox state of cells and alterations in lipid and carbohydrate metabolism nih.gov. However, it is important to distinguish the effects of ethanol itself from those of a more complex molecule like this compound. Further studies are required to determine if and how this specific compound influences metabolic pathways and enzyme activities within the cell.

Impact on Biological Systems at Ultrastructural Levels (e.g., Zebrafish Testicular Tissue)

Specific studies on the impact of this compound at the ultrastructural level, particularly on systems like zebrafish testicular tissue, have not been reported. However, research on the effects of ethanol on biological systems provides a framework for potential areas of investigation. Zebrafish are a common model organism for studying the effects of chemical compounds on development and organ function due to their rapid development and genetic tractability nih.govresearchgate.netmdpi.comnih.gov.

Exposure to ethanol during embryonic development in zebrafish has been shown to cause a range of defects, including reduced body size, decreased heart rate, and an increase in apoptotic cells, modeling aspects of fetal alcohol spectrum disorders nih.govnih.gov.

In studies on mammals, chronic ethanol exposure has been demonstrated to induce histopathological changes in testicular tissue. These changes can include the degeneration of spermatogenic cells, disorganization of seminiferous tubules, and detachment of germ layers from the basal lamina ijpas.orgijpas.org. Ultrastructural alterations such as the accumulation of lipid droplets and the presence of digestive vacuoles in germ cells have also been observed nih.gov. While these findings relate to ethanol, they suggest that related compounds could potentially impact testicular histology. Direct investigation is needed to ascertain whether this compound has any similar or distinct effects at the ultrastructural level in zebrafish or other biological models.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis of 1-(3-Methoxyphenyl)ethanol

In recent years, the principles of green chemistry have become increasingly influential in the synthesis of chemical compounds, aiming to reduce environmental impact. The production of this compound is no exception, with research focusing on methods that are more sustainable and environmentally benign. lookchem.com Key to these efforts is the adoption of biocatalysis, which utilizes enzymes or whole cells to perform chemical transformations. mdpi.comrsc.org These biological systems operate under mild conditions, often in aqueous media, and exhibit high selectivity, thereby minimizing the generation of hazardous waste. mdpi.com

One notable green approach involves the asymmetric reduction of the precursor ketone, 3-methoxyacetophenone, using biocatalysts. This method avoids the use of heavy metal catalysts and harsh reagents often employed in traditional chemical synthesis. Furthermore, the use of biocatalysts aligns with the principle of using renewable feedstocks, as enzymes are derived from biological sources. The development of these green synthetic routes not only makes the production of this compound more environmentally friendly but also can lead to more efficient and cost-effective processes.

Development of Novel Catalysts and Biocatalysts

The enantioselective synthesis of this compound heavily relies on the use of effective catalysts. lookchem.com Researchers are actively developing novel catalysts and biocatalysts to improve the efficiency, selectivity, and sustainability of this synthesis.

Novel Catalysts:

In the realm of chemical catalysis, the focus is on creating highly selective and recyclable catalysts. researchgate.net This includes the development of new heterogeneous catalysts, where the catalyst is in a different phase from the reactants, simplifying its separation and reuse. illinois.edu For instance, research has explored iridium-catalyzed asymmetric silane (B1218182) reduction and copper-catalyzed asymmetric hydrosilylation as methods for producing enantiomerically enriched (S)-1-(3-methoxyphenyl)ethanol.

Biocatalysts:

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds like this compound. rsc.orgresearchgate.net Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of enzymes widely used for the asymmetric reduction of ketones to their corresponding alcohols. researchgate.netacs.org Scientists are exploring various microorganisms and isolated enzymes for their ability to catalyze this transformation with high enantioselectivity. For example, a biocatalytic cascade process using immobilized cells of the yeast Candida albicans and a ketoreductase has been developed for the deracemization of (±)-1-arylethanols to produce the (R)-enantiomers. scielo.br

The following table summarizes some of the biocatalysts and the results obtained in the synthesis of chiral alcohols:

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Candida albicans CCT 0776 / Ketoreductase | (±)-1-(3-methoxyphenyl)ethanol | (R)-1-(3-methoxyphenyl)ethanol | 91% | 70% | scielo.br |

| Hansenula polymorpha SC13824 | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 73.8% | - | mdpi.com |

| Rhodococcus globerulus SC16305 | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 71.8% | - | mdpi.com |

| Saccharomyces uvarum | 4-methoxy acetophenone (B1666503) | (S)-1-(4-methoxyphenyl)ethanol | >99% | >99% | researchgate.net |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of synthetic routes for this compound. lookchem.com Computational tools, such as molecular docking and quantum mechanics, allow researchers to predict the interactions between a substrate and a catalyst's active site. This insight helps in selecting or designing catalysts with improved activity and selectivity.

For instance, computational studies can be used to understand the mechanism of enzymatic reactions, guiding the engineering of enzymes with enhanced properties. By predicting how mutations in an enzyme's structure will affect its function, scientists can rationally design biocatalysts with improved performance for the synthesis of this compound. This integrated approach reduces the need for extensive experimental screening, saving time and resources.

Exploration of Metabolites and Degradation Pathways

Understanding the metabolic fate and environmental degradation of this compound and its derivatives is crucial for assessing their potential environmental impact. Research in this area focuses on identifying the metabolites formed through biological processes and elucidating the pathways by which the compound is broken down. This knowledge is essential for ensuring the environmental sustainability of its applications.

Expanding Pharmaceutical and Agrochemical Applications

The primary driver for research into this compound is its utility as a chiral building block in the synthesis of more complex molecules with biological activity.

Pharmaceutical Applications:

A significant application of this compound is in the synthesis of Rivastigmine, a drug used to treat Alzheimer's disease. lookchem.com The (R)-enantiomer of this compound is a key intermediate in the production of (S)-Rivastigmine. scielo.br The development of efficient and enantioselective synthetic routes to this intermediate is therefore of great pharmaceutical importance.

Agrochemical Applications:

The structural motifs present in this compound are also found in some agrochemicals. Future research may explore the incorporation of this chiral alcohol into new pesticide and herbicide candidates, potentially leading to the development of more effective and environmentally benign crop protection agents.

Advanced Analytical Techniques for Characterization and Quantification

The development and application of advanced analytical techniques are essential for the accurate characterization and quantification of this compound and its enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a key technique for determining the enantiomeric excess of the synthesized alcohol. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also crucial for confirming the structure and purity of the compound. As research progresses, the development of more sensitive and efficient analytical methods will be vital for quality control and for studying the compound's behavior in various systems.

Q & A

Basic: What are the common synthetic routes for 1-(3-Methoxyphenyl)ethanol?

This compound can be synthesized via catalytic asymmetric reduction of 3-methoxyacetophenone using chiral catalysts or enzymes. For example, (S)-1-(3-methoxyphenyl)ethanol was prepared via enantioselective reduction, achieving 97.5% enantiomeric excess (ee) using optimized Fe(NO₃)₃·9H₂O conditions, as confirmed by chiral GC analysis . Alternative methods include biocatalytic approaches, such as dehydrogenase-mediated reductions, which offer high stereoselectivity .

Advanced: How can reaction conditions be optimized to mitigate low yields in this compound synthesis?

Low yields (e.g., ~90% for enantiopure synthesis) often arise from competing side reactions, particularly with electron-donating methoxy groups. Optimization strategies include:

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions like over-oxidation .

- Catalyst screening : Transition-metal catalysts (e.g., Fe³⁺) improve regioselectivity, while enzymatic systems (e.g., alcohol dehydrogenases) enhance enantioselectivity .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize unwanted byproducts .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for methoxy (δ ~3.82 ppm), aromatic protons (δ 6.82–7.28 ppm), and chiral alcohol (δ 4.84–4.89 ppm) .

- Chiral GC or HPLC : Quantify enantiomeric excess (e.g., 97.5% ee for (S)-isomer) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 152.0835 for C₉H₁₂O₂) .

Advanced: How do structural analogs of this compound influence reactivity and bioactivity?

The methoxy group at the meta-position significantly impacts steric and electronic properties:

- Electron-donating effects : Enhance stability in oxidation reactions compared to para-substituted analogs .